p-Xylene-dimethyl-13C2

Übersicht

Beschreibung

p-Xylene-dimethyl-13C2: is a stable isotope-labeled compound, specifically a derivative of p-xylene where the two methyl groups are labeled with carbon-13 isotopes. This compound is used extensively in various fields of research, including medical, environmental, and industrial research. The molecular formula of this compound is C6H4(13CH3)2, and it has a molecular weight of 108.15 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: This can be achieved through the catalytic hydrogenation of 5-(hydroxymethyl)furfural (HMF), a furanic intermediate produced by the acid-catalyzed hydrolysis/dehydration of biomass-derived hexoses . The Diels-Alder reaction between ethylene and 2,5-dimethylfuran (DMF) followed by catalytic dehydration of the oxanorbornene adduct is another method used for the synthesis of p-xylene .

Industrial Production Methods: In industrial settings, p-xylene is produced through the catalytic reforming of petroleum naphtha.

Analyse Chemischer Reaktionen

Types of Reactions: p-Xylene-dimethyl-13C2 undergoes various chemical reactions, including:

Oxidation: p-Xylene can be oxidized to produce terephthalic acid, an important precursor for the production of polyethylene terephthalate (PET).

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used in electrophilic aromatic substitution reactions.

Major Products:

Oxidation: Terephthalic acid.

Substitution: Various substituted derivatives of p-xylene, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

p-Xylene-dimethyl-13C2 is used in a wide range of scientific research applications, including:

Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation and distribution of carbon atoms in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the production of labeled polymers and materials for various industrial applications.

Wirkmechanismus

The mechanism of action of p-Xylene-dimethyl-13C2 involves its incorporation into chemical reactions and biological systems as a labeled compound. The carbon-13 isotopes serve as tracers, allowing researchers to track the movement and transformation of the compound through various pathways. This helps in understanding the molecular targets and pathways involved in the reactions and processes being studied .

Vergleich Mit ähnlichen Verbindungen

- o-Xylene-dimethyl-13C2

- m-Xylene-dimethyl-13C2

- Ethylbenzene-dimethyl-13C2

Comparison: p-Xylene-dimethyl-13C2 is unique due to its specific labeling of the methyl groups with carbon-13 isotopes. This makes it particularly useful in studies requiring precise tracking of carbon atoms. Compared to its isomers (o-xylene and m-xylene), p-xylene has a symmetrical structure, which can influence its reactivity and the types of reactions it undergoes .

Biologische Aktivität

p-Xylene-dimethyl-13C2 is a stable isotopologue of p-xylene, an aromatic hydrocarbon commonly used in various industrial applications. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological effects, mechanisms of action, and potential applications of this compound.

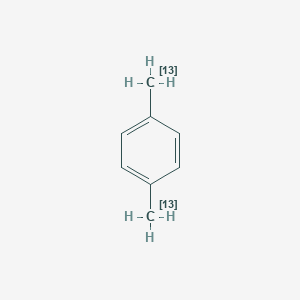

This compound has the following chemical structure:

- Molecular Formula: C8H10

- Molecular Weight: 106.17 g/mol

- CAS Number: 13476-26-7

It is characterized by two methyl groups attached to a benzene ring in the para position, with deuterium isotopes incorporated into the methyl groups.

Biological Activity Overview

The biological activity of p-xylene and its derivatives has been studied primarily in the context of their toxicological effects and potential therapeutic roles. Key findings include:

-

Toxicological Effects:

- Exposure to p-xylene can lead to neurotoxic effects, including dizziness, headaches, and impaired motor coordination due to its lipophilic nature and ability to cross biological membranes .

- Chronic exposure has been linked to liver and kidney damage in laboratory animals, with effects observed at high concentrations .

-

Antimicrobial Activity:

- Some studies suggest that p-xylene derivatives may exhibit antimicrobial properties, although specific data on this compound is limited. Compounds with similar structures have been investigated for their potential as antimicrobial agents.

-

Cellular Mechanisms:

- The compound may influence cellular processes through oxidative stress mechanisms, potentially leading to apoptosis in certain cell lines. However, detailed studies specifically focusing on this compound are still needed.

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Neurotoxicity: The compound affects neurotransmitter systems, leading to altered behavior and motor coordination in experimental models.

- Oxidative Stress: Similar compounds have been shown to induce reactive oxygen species (ROS), which can damage cellular components and lead to apoptosis.

- Metabolic Pathways: Metabolism typically involves oxidation processes that convert p-xylene into various metabolites, which may contribute to its biological effects .

Table 1: Summary of Biological Effects

Table 2: Metabolic Pathways of p-Xylene

| Pathway | Description |

|---|---|

| Oxidation | Conversion to methylbenzoic acids via cytochrome P450 enzymes |

| Conjugation | Formation of glucuronides or sulfates for excretion |

Case Studies

- Neurotoxicology Study : A study conducted on rats exposed to varying concentrations of p-xylene demonstrated dose-dependent neurotoxic effects, highlighting the need for careful handling in occupational settings .

- Antimicrobial Potential : Research exploring the structural analogs of p-xylene revealed promising antimicrobial properties against specific bacterial strains, suggesting that further investigation into this compound could yield beneficial results.

Eigenschaften

IUPAC Name |

1,4-di((113C)methyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKBWYHVLBVBO-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=C(C=C1)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583833 | |

| Record name | 1,4-Bis[(~13~C)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116598-94-8 | |

| Record name | 1,4-Bis[(~13~C)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116598-94-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.